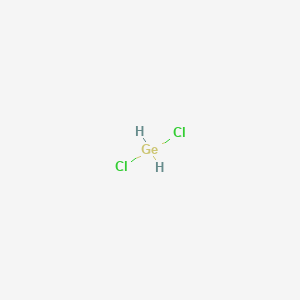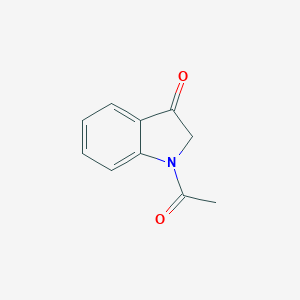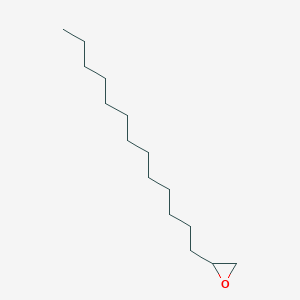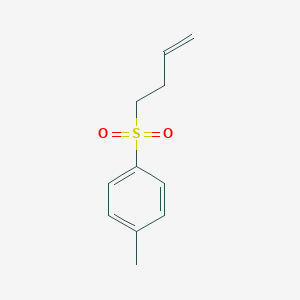
Sodium lauryl polyoxyethylene ether sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Sodium lauryl polyoxyethylene ether sulfate is prepared through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylation process involves the addition of ethylene oxide to dodecyl alcohol, resulting in the formation of ethoxylated alcohol. This intermediate is then converted to a half ester of sulfuric acid, which is subsequently neutralized by converting it to the sodium salt .
Chemical Reactions Analysis
Sodium lauryl polyoxyethylene ether sulfate primarily undergoes reactions typical of surfactants. It can participate in:
Oxidation and Reduction: While not commonly involved in redox reactions, it can be oxidized under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions but typically include alcohols and sulfate derivatives.
Scientific Research Applications
Sodium lauryl polyoxyethylene ether sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Utilized in formulations for topical medications due to its ability to enhance the absorption of active ingredients.
Industry: Widely used in the formulation of cleaning agents, emulsifiers, and foaming agents in various industrial processes
Mechanism of Action
Sodium lauryl polyoxyethylene ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to align at the interface between water and oils, facilitating the emulsification and removal of oils and dirt. This property makes it an effective cleaning agent. Additionally, it can denature proteins by disrupting their hydrophobic interactions, which is useful in various biochemical applications .
Comparison with Similar Compounds
Sodium lauryl polyoxyethylene ether sulfate is often compared with other surfactants such as:
Sodium lauryl sulfate: Similar in structure but lacks the ethoxylation step, making it more irritating to the skin.
Ammonium lauryl sulfate: Another common surfactant with similar properties but different cation.
Sodium pareth sulfate: Used in similar applications but derived from different alcohols
This compound is unique due to its milder nature compared to sodium lauryl sulfate, making it more suitable for use in personal care products where skin irritation is a concern .
Properties
CAS No. |
15826-16-1 |
|---|---|
Molecular Formula |
C14H30NaO5S |
Molecular Weight |
333.44 g/mol |
IUPAC Name |
sodium;2-dodecoxyethyl sulfate |
InChI |
InChI=1S/C14H30O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17); |
InChI Key |
ATVIWQFLMJFCGG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
15826-16-1 9004-82-4 |
Pictograms |
Corrosive; Irritant |
Related CAS |
9004-82-4 |
Synonyms |
sodium laureth sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)


![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)



